Lithium;5-benzyl-1-methylimidazole-2-carboxylate

Description

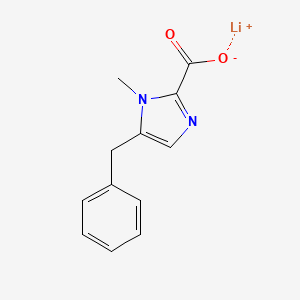

Lithium;5-benzyl-1-methylimidazole-2-carboxylate is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a lithium ion, a benzyl group at position 5, and a methyl group at position 1 of the imidazole ring, along with a carboxylate group at position 2.

Properties

IUPAC Name |

lithium;5-benzyl-1-methylimidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2.Li/c1-14-10(8-13-11(14)12(15)16)7-9-5-3-2-4-6-9;/h2-6,8H,7H2,1H3,(H,15,16);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMMQKOQXUSQCT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C(=CN=C1C(=O)[O-])CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11LiN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;5-benzyl-1-methylimidazole-2-carboxylate typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Lithium;5-benzyl-1-methylimidazole-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.

Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups to the imidazole ring.

Scientific Research Applications

Chemical Synthesis

Applications in Organic Synthesis

Lithium;5-benzyl-1-methylimidazole-2-carboxylate serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it valuable for creating more complex molecules.

Key Reactions

- Nucleophilic Substitution : The carboxylate group can act as a nucleophile in substitution reactions with electrophiles.

- Metal Coordination : Its imidazole structure enables coordination with metal ions, facilitating catalysis in organic reactions.

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form new compounds | Alkylated imidazoles |

| Coordination Complexes | Forms complexes with transition metals | Catalysts for cross-coupling reactions |

Biological Applications

Medicinal Chemistry

This compound is being explored for its potential therapeutic applications. Preliminary studies suggest its utility in treating various diseases due to its biological activity.

Case Studies

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Studies have shown that certain derivatives can inhibit cancer cell proliferation, particularly in colorectal carcinoma models.

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Activity | Tested against Gram-positive and Gram-negative bacteria | Significant MIC values observed |

| Anticancer Activity | Assessed using Sulforhodamine B assay on HCT116 cells | IC50 values lower than standard drugs |

Material Science

Functional Materials Development

The compound's unique properties make it suitable for developing functional materials, particularly in catalysis and sensor technology.

Applications

- Catalysts : Used in the synthesis of fine chemicals and pharmaceuticals, leveraging its ability to stabilize reactive intermediates.

- Chemical Sensors : Incorporated into sensor devices for detecting gases and ions, showing high sensitivity and selectivity.

| Application Type | Description | Example Use Cases |

|---|---|---|

| Catalysts | Enhances reaction rates in chemical processes | Synthesis of pharmaceuticals |

| Chemical Sensors | Detects specific analytes through color change or conductivity | Environmental monitoring |

Environmental Chemistry

Sustainable Practices

Research is ongoing into the use of this compound in promoting environmentally friendly chemical processes. Its application in water as a solvent minimizes the use of harmful organic solvents.

Findings

- Aqueous Reactions : Studies demonstrate that using this compound allows for efficient reactions under aqueous conditions, reducing waste and improving sustainability.

Mechanism of Action

The mechanism of action of lithium;5-benzyl-1-methylimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity. The lithium ion may also play a role in modulating the compound’s effects by interacting with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

- 1-methylimidazole

- 2-methylimidazole

- 4,5-diphenylimidazole

Uniqueness

Lithium;5-benzyl-1-methylimidazole-2-carboxylate is unique due to the presence of the lithium ion and the specific substitution pattern on the imidazole ring. This combination of features can result in distinct chemical and biological properties compared to other imidazole derivatives.

Biological Activity

Lithium;5-benzyl-1-methylimidazole-2-carboxylate is a lithium salt of a substituted imidazole compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a unique structure characterized by:

- Imidazole Ring : A five-membered ring containing nitrogen atoms.

- Benzyl Group : Attached at the 5-position, enhancing lipophilicity and potential biological interactions.

- Carboxylate Group : Present at the 2-position, which may influence the compound's reactivity and solubility.

The synthesis typically involves cyclization reactions of amido-nitriles, utilizing nickel-catalyzed addition to nitriles followed by various transformations to yield the imidazole derivative.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which may modulate enzymatic activities and cellular functions.

- Cellular Signaling : Lithium ions are known to influence signaling pathways associated with neuroprotection and mood stabilization, particularly in bipolar disorder .

Anticancer Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that derivatives of similar structure could induce apoptosis in various cancer cell lines such as HeLa and MOLT-4, with effective IC50 values indicating potent cytotoxicity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| TJ08 | HeLa | 1.88 | Induces apoptosis |

| TJ04 | Jurkat | 2.50 | Cell cycle arrest |

| TJ09 | MIA PaCa-2 | 3.00 | Apoptosis through Bcl2 modulation |

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. Studies have reported enhanced antibacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like ciprofloxacin .

Case Studies

- Bipolar Disorder Treatment : A clinical study evaluated the gene expression profiles in patients with bipolar disorder treated with lithium. Results indicated upregulation of protective genes (e.g., Bcl2) linked to neuroprotection, suggesting a mechanism for mood stabilization through cellular protection against apoptosis .

- Anticancer Drug Development : In a study assessing a library of benzimidazoles, compounds structurally similar to this compound were shown to effectively target oncogenic proteins involved in cancer progression, demonstrating their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Lithium 5-benzyl-1-methylimidazole-2-carboxylate, and which characterization techniques are critical for verifying its purity and structure?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, lithium cyanide (LiCN) can be used to introduce the lithium ion, as described in a THF-mediated reaction with boron trifluoride etherate . Critical characterization techniques include:

- ¹H/¹³C NMR spectroscopy to confirm proton and carbon environments (e.g., benzyl CH₂ at δ 5.15 ppm in DMSO) .

- Elemental analysis to verify stoichiometry.

- X-ray crystallography for definitive structural elucidation.

Q. What spectroscopic methods are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR spectroscopy resolves substituent effects (e.g., methylthio groups at δ 2.49 ppm) and aromatic proton environments .

- Infrared (IR) spectroscopy identifies carboxylate stretching vibrations (~1600–1700 cm⁻¹).

- Mass spectrometry confirms molecular ion peaks and fragmentation patterns.

Q. How does the choice of solvent influence the stability of Lithium 5-benzyl-1-methylimidazole-2-carboxylate during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) enhance lithium ion solvation and reaction homogeneity. For example, THF stabilizes intermediates in cyanide-based syntheses, while benzene/ethyl acetate mixtures aid in purification . Moisture-sensitive solvents must be avoided to prevent hydrolysis.

Q. What are the primary challenges in isolating Lithium 5-benzyl-1-methylimidazole-2-carboxylate, and how are they addressed?

- Methodological Answer : Challenges include hygroscopicity and oxidative degradation. Solutions include:

- Inert atmosphere techniques (e.g., Schlenk lines) for moisture-sensitive steps .

- Column chromatography (silica gel, CH₂Cl₂/MeOH) for purification .

Q. What role does the carboxylate group play in the compound’s coordination chemistry?

- Methodological Answer : The carboxylate acts as a bidentate ligand, facilitating chelation with lithium ions. Computational studies (e.g., DFT) can model bonding angles and charge distribution .

Advanced Research Questions

Q. How can density functional theory (DFT) with generalized gradient approximation (GGA) functionals predict the electronic structure of this lithium complex?

- Methodological Answer : GGA functionals (e.g., PW91) improve accuracy over local density approximations (LDA) by accounting for electron density gradients. Use the Vienna Ab Initio Simulation Package (VASP) with projector augmented-wave (PAW) pseudopotentials to model lithium’s valence electrons and ligand interactions .

Q. What methodological approaches resolve discrepancies between experimental and computational data regarding the compound’s coordination geometry?

- Methodological Answer :

- Compare X-ray crystallography results with DFT-optimized structures to identify steric/electronic mismatches .

- Account for solvent effects (e.g., implicit solvent models in DFT) to reconcile solution-phase vs. solid-state data .

Q. How can iterative diagonalization algorithms (e.g., DIIS) improve computational efficiency in ab initio studies of this compound?

- Methodological Answer : Direct Inversion in the Iterative Subspace (DIIS) accelerates convergence in plane-wave basis set calculations, reducing computational costs for large systems (e.g., lithium-ion clusters) .

Q. What in situ techniques are optimal for studying lithium ion transport mechanisms in battery electrode applications?

- Methodological Answer :

- In situ X-ray diffraction (XRD) tracks structural changes during lithiation/delithiation .

- Solid-state NMR probes lithium-ion mobility and local environments .

Q. How can reaction parameters be systematically optimized to enhance synthetic yield and selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.